molecular formula C13H9NO4 B3095505 5-(Pyridin-3-yl)isophthalic acid CAS No. 1264068-70-3

5-(Pyridin-3-yl)isophthalic acid

Cat. No.: B3095505
CAS No.: 1264068-70-3
M. Wt: 243.21 g/mol
InChI Key: FBNJEMJSKMBJAH-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)isophthalic acid is a versatile organic compound with a pyridine ring attached to an isophthalic acid moiety. This compound is known for its unique structural properties, making it a valuable building block in the synthesis of coordination polymers and metal-organic frameworks. Its ability to coordinate with various metal ions has led to its extensive use in materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)isophthalic acid typically involves the reaction of pyridin-3-ylboronic acid with dimethyl 5-iodoisophthalate in the presence of a palladium catalyst. The reaction is carried out in a mixture of toluene, ethanol, and water, with sodium carbonate as a base. The reaction mixture is heated to 85°C under a nitrogen atmosphere overnight. The resulting product is then purified and characterized .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the position of the nitrogen atom in the pyridine ring, which influences its coordination behavior and the structural properties of the resulting complexes. This positional difference can lead to significant variations in the crystal structure and properties of the coordination polymers formed .

Properties

IUPAC Name

5-pyridin-3-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJEMJSKMBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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